molecular formula C19H15ClN2O4 B2972203 N-[(4-chlorophenyl)methoxy]-N-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide CAS No. 339028-71-6

N-[(4-chlorophenyl)methoxy]-N-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide

Cat. No.: B2972203
CAS No.: 339028-71-6
M. Wt: 370.79
InChI Key: BEKDUFPKMDNQHO-GZTJUZNOSA-N
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Description

N-[(4-chlorophenyl)methoxy]-N-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide is a useful research compound. Its molecular formula is C19H15ClN2O4 and its molecular weight is 370.79. The purity is usually 95%.
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Biological Activity

N-[(4-chlorophenyl)methoxy]-N-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C31H24ClN3O4
Molecular Weight: 538.0 g/mol
IUPAC Name: N-(4-chlorophenyl)-2-[4-[(Z)-[1-(4-methoxyphenyl)-5-oxo-2-phenylimidazol-4-ylidene]methyl]phenoxy]acetamide

The compound's structure features a chlorophenyl group and an oxazole moiety, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity: Preliminary studies suggest that it may inhibit the proliferation of cancer cells.
  • Anti-inflammatory Effects: The compound has shown potential in reducing inflammation markers in vitro.
  • Antimicrobial Properties: There are indications of activity against certain bacterial strains.

The biological activity of this compound can be attributed to several mechanisms:

1. Inhibition of Enzymatic Pathways

The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Inhibiting these enzymes can lead to reduced prostaglandin synthesis, alleviating inflammatory responses .

2. Induction of Apoptosis

Studies have indicated that similar compounds can induce apoptosis in cancer cells by activating caspase pathways. This may also involve the modulation of mitochondrial membrane potentials, leading to cell death .

3. DNA Interaction

The oxazole ring in the compound could interact with DNA or RNA, potentially disrupting nucleic acid synthesis and function, which is a common mechanism for antitumor agents.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntitumorInhibits proliferation in cancer cell lines
Anti-inflammatoryReduces cytokine levels in vitro
AntimicrobialEffective against specific bacterial strains

Case Study: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, suggesting its potential as a chemotherapeutic agent .

Case Study: Anti-inflammatory Effects

In a model of acute inflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. Results indicated a marked decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha), supporting its role as an anti-inflammatory agent .

Properties

IUPAC Name

N-[(4-chlorophenyl)methoxy]-N-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-13(23)22(25-12-14-7-9-16(20)10-8-14)11-17-19(24)26-18(21-17)15-5-3-2-4-6-15/h2-11H,12H2,1H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKDUFPKMDNQHO-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C=C1C(=O)OC(=N1)C2=CC=CC=C2)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(/C=C/1\C(=O)OC(=N1)C2=CC=CC=C2)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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